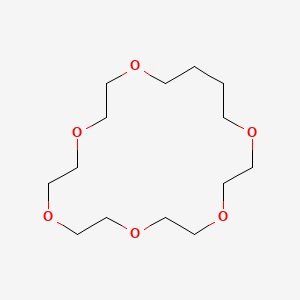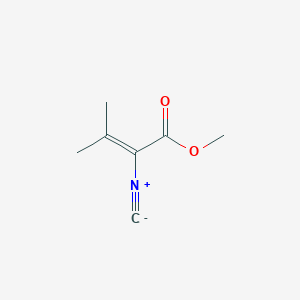
Methyl 2-isocyano-3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isocyano-3-methylbut-2-enoate: is an organic compound with the molecular formula C7H11NO2 . It is a derivative of 3-methyl-2-butenoic acid, where the carboxyl group is esterified with methanol and the hydrogen atom on the carbon adjacent to the ester group is replaced by an isocyano group. This compound is known for its unique structure, which includes an isocyano group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-isocyano-3-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting methyl 3-methyl-2-butenoate is then treated with a suitable isocyanide reagent, such as tert-butyl isocyanide, under controlled conditions to introduce the isocyano group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification of 3-methyl-2-butenoic acid followed by isocyanation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-isocyano-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted products with various functional groups replacing the isocyano group.
Aplicaciones Científicas De Investigación
Methyl 2-isocyano-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-isocyano-3-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Methyl 3-methyl-2-butenoate: A closely related compound without the isocyano group.
tert-Butyl isocyanide: Another isocyanide compound with a different alkyl group.
2-Butenoic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: Methyl 2-isocyano-3-methylbut-2-enoate is unique due to the presence of both an ester and an isocyano group in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form covalent bonds with biomolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
64765-69-1 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
methyl 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C7H9NO2/c1-5(2)6(8-3)7(9)10-4/h1-2,4H3 |
Clave InChI |
XFFNUGSPLJSZBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)OC)[N+]#[C-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


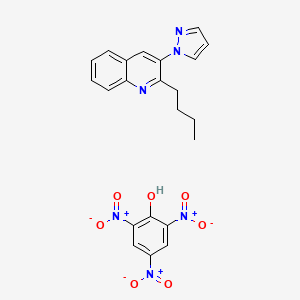

![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

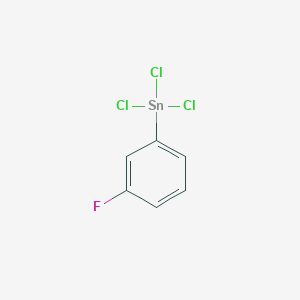
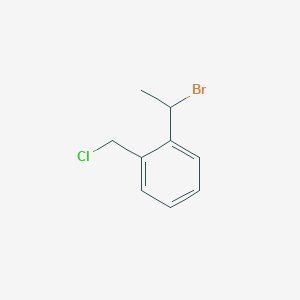



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
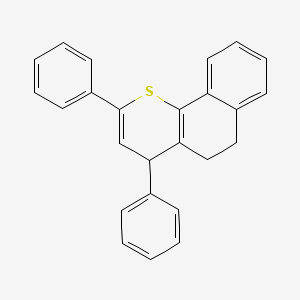
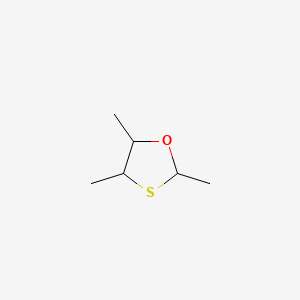
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
